![molecular formula C20H19F3N4O2 B1211015 [4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211015.png)
[4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone is a N-arylpiperazine.
Scientific Research Applications
Convergent Synthesis and Cytotoxicity
- A study conducted by Bonacorso et al. (2016) involved the synthesis of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones, which are related to the compound . The synthesized compounds showed significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).
Chemical Synthesis and Reaction Studies
- Gescher et al. (1977) explored the synthesis of 4-amino-2-[2-(piperidin-1-ylazo)phenyl]quinazoline and its analogues. This research contributes to the broader understanding of quinazoline derivatives and their chemical properties (Gescher et al., 1977).
Antibacterial and Antitumor Activities
- Research by Cai Zhi-qian (2015) on novel quinazoline derivatives, including structures similar to the compound , revealed that some derivatives exhibited better antitumor activities than Lapatinib (Cai Zhi-qian, 2015).
- Abbasi et al. (2018) synthesized 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives with notable antibacterial potential and mild cytotoxicity (Abbasi et al., 2018).
Corrosion Inhibition
- Singaravelu et al. (2022) investigated organic inhibitors, including compounds structurally similar to the target compound, for corrosion inhibition of mild steel in acidic medium (Singaravelu et al., 2022).
Antimicrobial Agents
- Patel et al. (2012) synthesized a series of triazine derivatives with the quinazoline and piperazinyl structure, demonstrating potential antibacterial properties (Patel et al., 2012).
properties
Product Name |
[4-[6,8-Dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl]-(2-furanyl)methanone |
|---|---|
Molecular Formula |
C20H19F3N4O2 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[4-[6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C20H19F3N4O2/c1-12-10-13(2)16-14(11-12)17(25-19(24-16)20(21,22)23)26-5-7-27(8-6-26)18(28)15-4-3-9-29-15/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
JHONAAPETLFWPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)C(F)(F)F)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Benzothiazol-2-yl-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1210933.png)
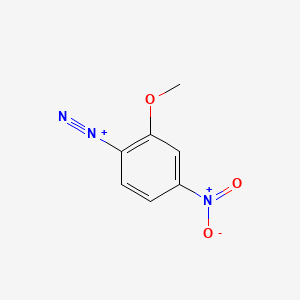
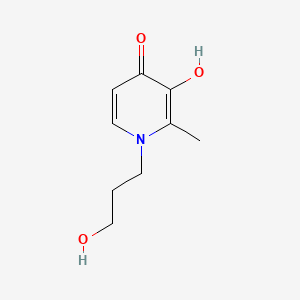
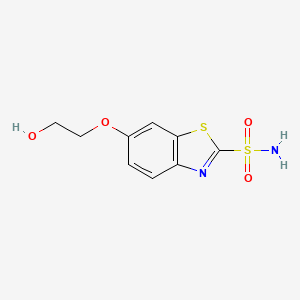
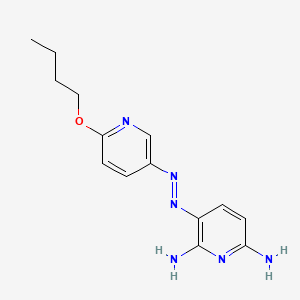
![8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1210946.png)
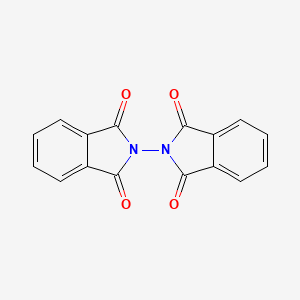

![N-[bis(aziridin-1-yl)phosphoryl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1210951.png)
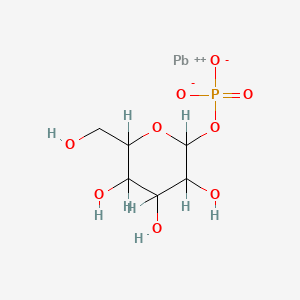
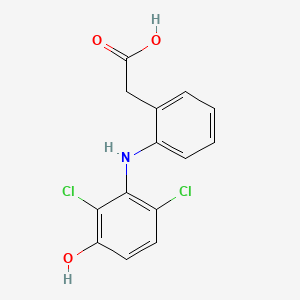
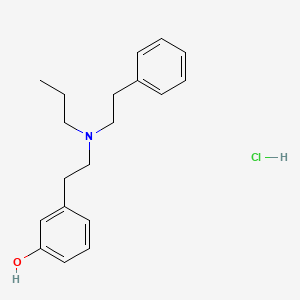
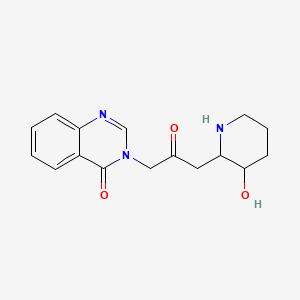
![8-Tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione;8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1210956.png)